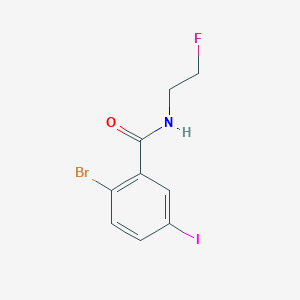

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide

Beschreibung

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with bromine at position 2, iodine at position 5, and a 2-fluoroethyl group attached to the amide nitrogen. Its molecular formula is C₉H₇BrFINO₂, with a molecular weight of 388.97 g/mol. For instance, bromoacetyl chloride is often reacted with substituted amines in the presence of a base to form acetamide derivatives .

Eigenschaften

IUPAC Name |

2-bromo-N-(2-fluoroethyl)-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBJMWBOYCMEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NCCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide typically involves multi-step organic reactions

Iodination: The benzamide precursor is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position on the aromatic ring.

Bromination: The iodinated benzamide is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of safer and more environmentally friendly reagents and solvents would be prioritized to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups on the benzamide core.

Coupling Reactions: The halogen atoms make it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which can introduce various substituents to the aromatic ring.

Common Reagents and Conditions

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Biological Studies: The compound can be used to study the effects of halogenated benzamides on biological systems, including their interactions with proteins and nucleic acids.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity due to halogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The iodo substituent at position 5 in the target compound may enhance steric hindrance compared to fluoro analogs .

- Fluorine vs. Methoxy : The 2-fluoroethyl group in the target compound likely increases metabolic stability compared to methoxyethyl derivatives, as fluorine resists oxidative metabolism .

- Substituent Positioning : Shifting the bromine from position 2 (target compound) to position 5 (as in ) alters electronic properties and binding affinities.

Biologische Aktivität

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide is an organic compound notable for its unique molecular structure, which includes bromine, fluorine, and iodine substituents on a benzamide framework. Its molecular formula is CHBrFNO, with a molecular weight of approximately 325.93 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of the androgen receptor, which is crucial for therapeutic applications in conditions like prostate cancer.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate halogenated precursors with amide functionalities. The following pathways are commonly employed:

- Bromination and Iodination : Starting with a suitable benzamide, bromination at the 2-position and iodination at the 5-position can be conducted using halogenating agents.

- Fluoroethylation : The introduction of the 2-fluoroethyl group is typically performed via nucleophilic substitution reactions.

Research indicates that this compound exhibits significant binding affinity towards androgen receptors. This interaction may lead to modulation of receptor activity, potentially influencing cell proliferation and apoptosis pathways in prostate cancer cells. The presence of multiple halogen substituents enhances its reactivity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Androgen Receptor Modulation : In vitro studies demonstrated that derivatives similar to this compound can inhibit L1210 mouse leukemia cell proliferation with IC values in the nanomolar range, suggesting potent anticancer properties .

- Pharmacological Effects : Interaction studies have shown that this compound could potentially induce metabolic changes in tumor cells, leading to increased glucose uptake as a precursor to cell death, indicating its role as a sigma receptor ligand .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds in its class. A comparison with similar compounds reveals the following:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains Br, I, and F; targets androgen receptors | Modulates cell proliferation in cancer |

| N-(4-Fluorophenyl)-N'-(3-bromophenyl)urea | Lacks iodine; primarily cytotoxic effects | Inhibits cancer cell growth |

| 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one | Different halogen arrangement; enzyme inhibitor | Anticancer and antiviral properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.